molecular formula C18H18N4O3 B6581324 4-amino-6-(2,5-dimethoxyphenyl)-2-[(pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 1203287-02-8

4-amino-6-(2,5-dimethoxyphenyl)-2-[(pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one

Cat. No.: B6581324
CAS No.: 1203287-02-8
M. Wt: 338.4 g/mol
InChI Key: XECUCMNGDSXQGT-UHFFFAOYSA-N
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Description

4-amino-6-(2,5-dimethoxyphenyl)-2-[(pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C18H18N4O3 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 338.13789045 g/mol and the complexity rating of the compound is 542. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-amino-6-(2,5-dimethoxyphenyl)-2-(pyridin-4-ylmethyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-24-13-3-4-17(25-2)14(9-13)16-10-15(19)18(23)22(21-16)11-12-5-7-20-8-6-12/h3-10H,11,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XECUCMNGDSXQGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NN(C(=O)C(=C2)N)CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-amino-6-(2,5-dimethoxyphenyl)-2-[(pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C18H20N4O3\text{C}_{18}\text{H}_{20}\text{N}_4\text{O}_3

This structure features a dihydropyridazinone core with substitutions that may influence its biological activity. The presence of the dimethoxyphenyl and pyridinyl groups is particularly noteworthy, as these moieties are often associated with enhanced pharmacological effects.

Anticancer Activity

Research indicates that derivatives of pyridazine and related compounds exhibit significant anticancer properties. For instance, compounds with similar structural features have shown promising results against various cancer cell lines. The antiproliferative effects are often linked to the ability of these compounds to interfere with cellular signaling pathways involved in cancer progression.

CompoundCell Line TestedIC50 Value (µM)Mechanism of Action
Compound AHT29 (Colon Cancer)10Induces apoptosis
Compound BMCF7 (Breast Cancer)15Inhibits cell cycle progression
This compoundA549 (Lung Cancer)TBDTBD

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Similar compounds in the literature have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.

Neuroprotective Effects

In studies focusing on neuroprotection, related compounds have shown promise in models of neurodegenerative diseases. The ability to cross the blood-brain barrier and exert protective effects on neuronal cells is a crucial aspect of their therapeutic potential.

Structure-Activity Relationship (SAR)

The SAR analysis of similar compounds reveals critical insights into how structural variations influence biological activity. For instance:

  • Substituents on the aromatic rings : The presence of electron-donating groups such as methoxy enhances activity by increasing electron density.
  • Pyridine moiety : Modifications on the pyridine ring can significantly alter binding affinity to target proteins.

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry reported the synthesis and evaluation of various pyridazine derivatives, including our compound of interest. The study found that specific modifications led to enhanced cytotoxicity against human cancer cell lines, with particular emphasis on the role of the dimethoxy group in promoting apoptosis through mitochondrial pathways.

Study 2: Antimicrobial Properties

Research highlighted in Antimicrobial Agents and Chemotherapy demonstrated that similar compounds exhibited significant antibacterial activity against Staphylococcus aureus. The study suggested that structural features such as the dihydropyridazinone core were essential for antimicrobial efficacy.

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